Donepezil was first introduced in the 1990s and is classified as a second-generation acetylcholinesterase inhibitor. Its deuterated counterpart, donepezil-d4, serves as an internal standard in pharmacokinetic studies to improve the accuracy of drug quantification in biological matrices. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .
The synthesis of donepezil-d4 involves several key steps that mirror those used for the non-deuterated form. The process typically begins with the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction steps to yield donepezil.
Donepezil-d4 has a molecular formula of C24H30D4N2O3, with a molecular weight of approximately 402.58 g/mol. The structure consists of an indanone moiety linked to a piperidine ring via a benzyl group.
The primary chemical reactions involved in synthesizing donepezil-d4 include:
These reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity .
Donepezil-d4 functions by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, thereby enhancing cholinergic transmission which is crucial for memory and learning processes.
Characterization techniques such as high-performance liquid chromatography and mass spectrometry are routinely used to analyze purity and concentration levels during synthesis and formulation development .
Donepezil-d4 is primarily utilized as an internal standard in pharmacokinetic studies involving donepezil. Its application extends to:
Donepezil-d4 (hydrochloride) is a deuterium-labeled isotopologue of donepezil, where four hydrogen atoms at specific positions are replaced by deuterium atoms. NMR spectroscopy confirms this structural modification through characteristic chemical shifts and the absence of proton signals at the deuterated sites. The primary deuterium substitution occurs at the piperidine ring’s methylene groups (–CD₂–), which eliminates corresponding proton resonances in the 2.5–3.5 ppm region observed in non-deuterated donepezil. Key spectral features include:
Table 1: Key ¹H-NMR Spectral Comparisons (400 MHz, D₂O)
Proton Position | Donepezil (δ ppm) | Donepezil-d4 (δ ppm) | Change |
---|---|---|---|
Piperidine –CH₂– | 2.80–3.10 (m) | Not detected | Signal loss |
Benzylic –CH₂– | 3.85 (s) | 3.85 (s) | Unchanged |
Indanone –OCH₃ | 3.75 (s) | 3.75 (s) | Unchanged |
s = singlet, m = multiplet
HRMS characterizes donepezil-d4 by its exact mass and fragmentation pattern. The molecular formula of donepezil-d4 hydrochloride is C₂₄H₂₁D₄ClNO₂, yielding a [M+H]⁺ ion at m/z 384.2063 (calculated 384.2068; Δ = -1.3 ppm). Key HRMS features include:
Table 2: HRMS Fragmentation Profile of Donepezil-d4
Ion Type | m/z Observed | m/z Calculated | Error (ppm) | Fragment Structure |
---|---|---|---|---|
[M+H]⁺ | 384.2063 | 384.2068 | -1.3 | Molecular ion |
Product ion | 245.1542 | 245.1546 | -1.6 | Piperidine-deuterated core |
Product ion | 91.0542 | 91.0548 | -6.6 | C₇H₇⁺ (benzyl) |
Deuteration minimally alters physicochemical properties due to deuterium’s similar size and electronegativity to hydrogen. However, subtle differences arise:
Table 3: Physicochemical Comparison
Property | Donepezil HCl | Donepezil-d4 HCl | Analytical Method |
---|---|---|---|
Molecular weight (g/mol) | 415.96 | 419.98 | HRMS |
log P | 3.41 | 3.45 | Shake-flask HPLC |
Water solubility (mg/mL) | 0.51 | 0.49 | UV spectrophotometry |
Retention time (min) | 1.18 | 1.20 | UPLC-MS/MS [1] |
pKa (piperidine N) | 8.82 | 8.82 | Potentiometry |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8